N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine: is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological context . Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin moiety but differs in the presence of a benzenesulfonamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives: These derivatives have various substitutions at the N-position, leading to different chemical and biological properties.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine is unique due to its specific combination of the benzodioxin and cyclopentanamine groups.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-4-12(3-1)15-10-11-5-6-13-14(9-11)17-8-7-16-13/h5-6,9,12,15H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUEJKMTADWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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